4-(Trifluoromethoxy)benzoic acid

Description

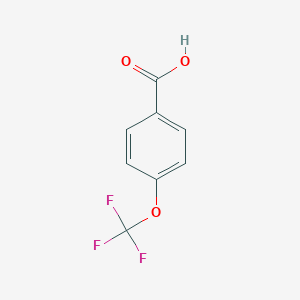

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATSANVPHHXDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186633 | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-12-1 | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-(Trifluoromethoxy)benzoic Acid (CAS 330-12-1)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful modulator of physicochemical and pharmacological properties. 4-(Trifluoromethoxy)benzoic acid (CAS 330-12-1) is a principal building block that provides this valuable moiety. Its structure, featuring a carboxylic acid handle on a phenyl ring substituted with a trifluoromethoxy group, makes it a versatile intermediate for creating a diverse range of biologically active compounds, from antifungal and antimalarial agents to materials for advanced coatings.[1][2]

This guide offers an in-depth technical overview of this compound, providing not just core data, but also the scientific rationale behind its synthesis, reactivity, and application. The insights herein are designed to empower researchers to leverage this compound's full potential in their discovery and development pipelines.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral characteristics is fundamental to its effective use. The trifluoromethoxy group significantly influences the electronic nature and lipophilicity of the benzoic acid core.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 330-12-1 | [2][3] |

| Molecular Formula | C₈H₅F₃O₃ | [2][3] |

| Molecular Weight | 206.12 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 150-154 °C | [1] |

| Purity | ≥96-98% (typical) | [2][4] |

| Synonyms | p-Trifluoromethoxybenzoic acid, α,α,α-Trifluoro-p-anisic acid | [2][5] |

Spectroscopic Signature

The following data represent typical spectral characteristics used for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons. In a typical solvent like DMSO-d₆, one would expect two doublets in the aromatic region (approx. 7.4-8.1 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. A broad singlet at higher chemical shift (>12 ppm) is indicative of the acidic carboxylic proton.[6]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carboxyl carbon (~166 ppm), the aromatic carbons, and the highly deshielded carbon of the -OCF₃ group (a quartet due to C-F coupling, ~120 ppm).[5]

-

¹⁹F NMR: A single sharp peak is expected, as all three fluorine atoms are chemically equivalent.

-

Infrared (IR) Spectroscopy: Key absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[7]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 206.[3]

Synthesis and Purification: A Validated Protocol

Reliable access to high-purity material is critical. A common and efficient laboratory-scale synthesis involves the acid-catalyzed hydrolysis of 4-(trifluoromethoxy)benzonitrile.[1]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(trifluoromethoxy)benzonitrile (e.g., 1.0 eq, 21.4 mmol, 4.0 g), glacial acetic acid (3 volumes, 12 mL), water (3 volumes, 12 mL), and concentrated sulfuric acid (3 volumes, 12 mL).[1]

-

Scientist's Insight: The use of a mixture of acetic acid and water provides a suitable solvent system for both the starting material and the reagents. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, driving the hydrolysis of the nitrile to the carboxylic acid.

-

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously overnight.[1]

-

Scientist's Insight: The elevated temperature is necessary to overcome the activation energy for nitrile hydrolysis, which can be slow. Overnight reaction ensures complete conversion.

-

-

Work-up: After cooling to room temperature, cautiously pour the reaction mixture into a beaker containing water (e.g., 100 mL). This will precipitate the crude product.[1]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1]

-

Purification and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a white solid.[1]

-

Self-Validation: The purity of the synthesized product should be confirmed by melting point analysis and spectroscopy (NMR, IR). A sharp melting point close to the literature value (150-154 °C) indicates high purity.

-

Reactivity and Strategic Applications in Drug Design

The utility of this compound lies in the distinct reactivity of its two functional groups and the powerful electronic properties imparted by the -OCF₃ substituent.

The Role of the Trifluoromethoxy (-OCF₃) Group

The -OCF₃ group is a lipophilic, electron-withdrawing substituent that significantly impacts a molecule's properties.[8] Unlike the related trifluoromethyl (-CF₃) group, the oxygen atom provides a subtle modulation of its electronic effects.

-

Enhanced Lipophilicity: The -OCF₃ group increases lipophilicity, which can improve a drug candidate's ability to cross cell membranes and enhance permeability.[8][9]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes).[8][10] This can lead to an improved pharmacokinetic profile and a longer half-life in vivo.

-

Modulation of pKa: As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid proton, which can influence ionization state, solubility, and receptor binding interactions.

-

Bioisosterism: The trifluoromethoxy group can serve as a bioisostere for other groups, like chlorine, allowing for fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[8][9]

Key Chemical Transformations

The carboxylic acid moiety is a versatile chemical handle for derivatization, most commonly through amide and ester bond formation.

Caption: Key derivatization reactions of the carboxylic acid group.

Protocol: Amide Coupling

Amide bond formation is arguably the most common reaction in medicinal chemistry.

-

Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling agent (e.g., EDC, HATU; ~1.1 eq) and an activator (e.g., HOBt; ~1.1 eq). Stir at room temperature for 15-30 minutes.

-

Coupling: Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIPEA; ~2.0 eq) to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Work-up: Perform a standard aqueous work-up and purify the resulting amide by column chromatography or recrystallization.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[11] When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[11]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][11]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive carboxylic acid handle and the powerful trifluoromethoxy group provides a reliable platform for synthesizing novel compounds with enhanced metabolic stability, permeability, and biological activity. By understanding the principles outlined in this guide, researchers can confidently and effectively incorporate this valuable building block into their synthetic and drug discovery programs.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. URL: https://www.mdpi.com/1420-3049/30/14/3009[9]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39097950/[13]

- This compound | 330-12-1. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0294713_EN.htm[1]

- This compound. Chem-Impex. URL: https://www.chemimpex.com/products/01931[2]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. URL: https://www.mdpi.com/1420-3049/27/23/8227[14]

- Fluoroalkyl Ethers for Drug Design. Enamine. URL: https://enamine.net/hit-generation/building-blocks-for-synthesis/fluoroalkyl-ethers[11]

- This compound | C8H5F3O3 | CID 67613. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67613[6]

- This compound 96% | 330-12-1. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/301396[4]

- This compound. NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C330121&Mask=200[3]

- CAS 330-12-1 | this compound. SynQuest Laboratories. URL: https://www.synquestlabs.com/product/2621-3-54/4-trifluoromethoxybenzoic-acid[5]

- SAFETY DATA SHEET - this compound. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC222210050[12]

- This compound - Optional[¹H NMR] - Spectrum. SpectraBase. URL: https://spectrabase.com/spectrum/C90Yzk9vE9L[15]

- This compound - Optional[FTIR] - Spectrum. SpectraBase. URL: https://spectrabase.com/spectrum/BE07Gq5GzI0[8]

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. Angewandte Chemie. URL: https://onlinelibrary.wiley.com/action/downloadSupplement?doi=10.1002%2Fanie.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11252195/[10]

Sources

- 1. This compound | 330-12-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. CAS 330-12-1 | 2621-3-54 | MDL MFCD00002541 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzoic acid, a versatile building block in modern chemical synthesis. We will delve into its fundamental properties, reactivity, applications, and essential experimental protocols, offering field-proven insights for its effective utilization in research and development.

Section 1: Core Chemical and Physical Properties

This compound is a substituted benzoic acid derivative characterized by the presence of a trifluoromethoxy group at the para position of the benzene ring.[1] This substitution significantly influences the molecule's electronic properties and, consequently, its chemical behavior and applications.

Molecular Identity and Physical Characteristics

A summary of the key identifiers and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H5F3O3 | [1][2][3] |

| Molecular Weight | 206.12 g/mol | [1][2][3] |

| CAS Number | 330-12-1 | [2][3] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 150-155 °C | [2][3] |

| Synonyms | p-Trifluoromethoxybenzoic acid, α,α,α-Trifluoro-p-anisic acid | [1][2] |

Structural Representation

The chemical structure of this compound is fundamental to understanding its reactivity. The carboxylic acid group is an electron-withdrawing group, while the trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic.

Caption: Chemical structure of this compound.

Section 2: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the carboxylic acid and the trifluoromethoxy moieties.

The trifluoromethoxy group is a potent electron-withdrawing group, which increases the acidity of the carboxylic acid proton. This heightened acidity makes it a valuable reagent in reactions where proton transfer is a key step. Furthermore, the trifluoromethoxy group imparts increased lipophilicity to molecules, a property that is often desirable in drug design to enhance membrane permeability and bioavailability.[4]

The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. Its enhanced reactivity due to the electron-withdrawing trifluoromethoxy group can be advantageous in facilitating these transformations under milder conditions.

Section 3: Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[2][5]

Pharmaceutical Development

The unique properties conferred by the trifluoromethoxy group make this compound a valuable building block in drug discovery.[2] Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles.[2] For instance, it has been used in the synthesis of compounds targeting inflammatory diseases and as a component of novel antibacterial agents.[2][6] The trifluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidation.[4]

Agrochemicals

In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.[2] The trifluoromethoxy group can enhance the efficacy and selectivity of the active ingredients.[2]

Materials Science

This compound also serves as an important intermediate in the production of fluorinated materials, which are finding increasing use in the development of advanced coatings and polymers.[2]

Section 4: Experimental Protocols

The following section details a representative synthetic protocol involving this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 4-(trifluoromethoxy)benzonitrile.[3]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-(trifluoromethoxy)benzonitrile (e.g., 4 g, 21.4 mmol) in a mixture of acetic acid (12 mL), water (12 mL), and concentrated sulfuric acid (12 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 120 °C overnight.

-

Workup: After the reaction is complete, cool the mixture to room temperature and add water (100 mL).

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting white solid can be further purified by recrystallization if necessary. This procedure typically yields this compound in high purity (e.g., 98% yield).[3]

Caption: General workflow for the synthesis of this compound.

Section 5: Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Recommended Handling Practices:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] In case of insufficient ventilation, wear suitable respiratory equipment.[8]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[7]

-

Hygiene: Wash hands thoroughly after handling.[7]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[7]

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7]

-

Skin Contact: Wash with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Section 6: Conclusion

This compound is a valuable and versatile reagent in chemical synthesis. Its unique electronic and physical properties, imparted by the trifluoromethoxy group, make it an important building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. Understanding its properties, reactivity, and proper handling is crucial for its effective and safe utilization in a research and development setting. The strategic incorporation of this moiety can lead to the discovery of novel molecules with enhanced performance characteristics.

Caption: Influence of the trifluoromethoxy group on molecular properties and applications.

References

- This compound | C8H5F3O3 | CID 67613.

- 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966.

- 4-(Trifluoromethyl)benzoic acid. Australia Pacific LNG. [Link]

- Industrial Applications of this compound: A Supplier's Perspective. [Link]

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. This compound | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 330-12-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications in Modern Research

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety

In the landscape of modern medicinal chemistry, materials science, and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent. 4-(Trifluoromethoxy)benzoic acid is a quintessential building block that provides researchers access to this moiety, enabling the synthesis of complex molecules with fine-tuned physicochemical and biological properties.

Unlike its more common counterpart, the trifluoromethyl (-CF₃) group, the trifluoromethoxy group introduces a distinct combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character, mediated through an oxygen linkage.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound, details its synthesis and reactivity with field-proven protocols, and explores its applications, grounded in its critical role in FDA-approved therapeutics.

Core Physicochemical and Structural Properties

This compound is a white to cream-colored crystalline powder at room temperature.[3] Its structural and physicochemical properties are summarized in the table below, providing a foundational dataset for its use in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 330-12-1 | [4] |

| Molecular Formula | C₈H₅F₃O₃ | [4] |

| Molecular Weight | 206.12 g/mol | [4] |

| Melting Point | 150-154 °C | [5] |

| Appearance | White to cream powder/crystal | [3] |

| Predicted pKa | 3.85 ± 0.10 | [6] |

| Solubility | Soluble in Chloroform, Methanol | [6] |

| SMILES | C1=CC(=CC=C1C(=O)O)OC(F)(F)F | [4] |

| InChIKey | RATSANVPHHXDCT-UHFFFAOYSA-N | [4] |

The key feature of this molecule is the para-substituted trifluoromethoxy group on the benzoic acid scaffold. This group acts as a strong electron-withdrawing agent, which increases the acidity (lowers the pKa) of the carboxylic acid compared to benzoic acid itself. This enhanced acidity influences its reactivity in salt formation and nucleophilic substitution reactions at the carbonyl carbon.

Spectroscopic Signature: A Guide to Characterization

Correctly identifying and assessing the purity of this compound is critical. The following is an expert interpretation of its expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by two doublets in the aromatic region, typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxyl group are expected to be downfield (further left) compared to the protons ortho to the trifluoromethoxy group. A very broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, often far downfield, and its position can be highly dependent on the solvent and concentration.[7][8]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the carboxyl carbon, and the carbon of the trifluoromethoxy group. The carboxyl carbon (C=O) will appear significantly downfield (~165-170 ppm). The aromatic carbon attached to the -OCF₃ group (ipso-carbon) will show a characteristic quartet due to coupling with the three fluorine atoms. The trifluoromethoxy carbon itself will also be a quartet and will be highly downfield. For comparison, the aromatic carbons in the related 4-(trifluoromethyl)benzoic acid appear at approximately 125.5 ppm (q, J=4 Hz), 130.1 ppm, 133.5 ppm, and 134.5 ppm (q, J=33 Hz), with the trifluoromethyl carbon at 123.8 ppm (q, J=271 Hz).[9][10]

-

¹⁹F NMR: The fluorine NMR will display a sharp singlet, as all three fluorine atoms are chemically equivalent. The chemical shift for the -OCF₃ group is distinct from that of a -CF₃ group. For comparison, the ¹⁹F NMR signal for methyl 4-(trifluoromethyl)benzoate appears at -63.21 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption will be present around 1680-1710 cm⁻¹, corresponding to the carbonyl stretch of the aromatic carboxylic acid.[12]

-

C-O-C & C-F Stretches: A series of strong absorptions are expected in the fingerprint region, typically between 1250-1050 cm⁻¹, corresponding to the C-O ether stretch and the C-F stretches of the trifluoromethoxy group.

Synthesis of the Core Scaffold

The most common laboratory and industrial synthesis of this compound involves the hydrolysis of 4-(Trifluoromethoxy)benzonitrile. This method is robust, high-yielding, and proceeds under straightforward conditions.

Sources

- 1. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 2. CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents [patents.google.com]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. This compound | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(三氟甲氧基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzoic Acid in Organic Solvents

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for understanding, determining, and applying the solubility of 4-(trifluoromethoxy)benzoic acid in various organic solvents. Recognizing the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the theoretical underpinnings and provides a robust experimental protocol to empower researchers to generate and interpret this critical data in their own laboratories.

Introduction: The Significance of this compound and Its Solubility

This compound (TFMOBA) is a versatile aromatic carboxylic acid of increasing interest in pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a trifluoromethoxy (-OCF3) group and a carboxylic acid (-COOH) moiety, imparts a distinct combination of physicochemical properties. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can significantly influence a molecule's biological activity and pharmacokinetic profile.[1]

Understanding the solubility of this compound in organic solvents is paramount for its effective utilization. Solubility data is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Drug Development: Formulating drug candidates for preclinical and clinical studies, as solubility directly impacts bioavailability.

-

Materials Science: Developing novel fluorinated materials and coatings.[1]

-

Analytical Method Development: Preparing standard solutions for quantification and quality control.

This guide will delve into the theoretical principles governing the solubility of this compound, provide a detailed experimental methodology for its determination, and discuss the interpretation and application of the resulting data.

Theoretical Principles of Solubility

The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overarching principle is that "like dissolves like," which signifies that substances with similar polarities and intermolecular interaction capabilities tend to be miscible.[2] The solubility of this compound is primarily influenced by three key factors: solute-solute interactions, solvent-solvent interactions, and solute-solvent interactions.

For dissolution to occur, the energy required to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Molecular Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen).[3] This allows for strong interactions with polar and protic solvents. In non-polar solvents, carboxylic acids have a strong tendency to form stable hydrogen-bonded dimers.[3]

-

Trifluoromethoxy Group (-OCF3): This group is highly lipophilic and electron-withdrawing. While the fluorine atoms are highly electronegative, their ability to act as effective hydrogen bond acceptors is a subject of ongoing discussion and is generally considered weak.[4] The primary contribution of the -OCF3 group to solubility is through van der Waals and dipole-dipole interactions.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's overall lipophilicity, favoring interactions with nonpolar or moderately polar solvents through π-π stacking and van der Waals forces.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for designing solubility experiments and for interpreting the resulting data.

| Property | Value | Source |

| Molecular Formula | C8H5F3O3 | [5] |

| Molecular Weight | 206.12 g/mol | [5] |

| Melting Point | 150-155 °C | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| pKa (Predicted) | 3.85 ± 0.10 | |

| XLogP3 (Predicted) | 3.2 | [5] |

Quantitative Solubility Data: A Framework for Investigation

Table of Expected Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Expected Solubility (mg/mL) | Expected Molar Solubility (mol/L) |

| Hexane | Nonpolar, Aprotic | Very Low | Very Low |

| Toluene | Nonpolar, Aprotic | Low to Moderate | Low to Moderate |

| Dichloromethane | Polar, Aprotic | Moderate | Moderate |

| Ethyl Acetate | Polar, Aprotic | Moderate to High | Moderate to High |

| Acetone | Polar, Aprotic | High | High |

| Methanol | Polar, Protic | High | High |

| Ethanol | Polar, Protic | High | High |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Very High | Very High |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed, step-by-step protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[6] This method is considered the "gold standard" for its reliability and accuracy.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: HPLC-grade organic solvents of interest

-

Equipment:

-

Analytical balance (4 decimal places)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of equilibrium solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is sufficient.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured concentration does not change between the later time points.

-

-

Sample Isolation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Concentration Analysis (HPLC-UV Method):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.[8]

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the standard solutions and the diluted sample solution into the HPLC system. A reversed-phase C18 column is typically suitable for the analysis of benzoic acid derivatives.[8][9] The mobile phase should be chosen to achieve good peak shape and retention; a mixture of acetonitrile or methanol and acidified water is a common starting point.[8]

-

Monitor the absorbance at a wavelength where this compound has a strong absorbance maximum (λmax).

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Interpretation of Solubility Data

The solubility of this compound will vary significantly with the properties of the organic solvent. The following trends are expected:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the carboxylic acid group of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): High solubility is also expected in these solvents. The polar nature of the solvent can effectively solvate the polar carboxylic acid group through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected. While the aromatic ring and the trifluoromethoxy group have nonpolar character, the strong, self-associating hydrogen bonds of the carboxylic acid dimers are difficult for nonpolar solvents to disrupt.

Molecular Interactions Influencing Solubility

Caption: Key molecular interactions governing solubility in different solvent types.

Practical Applications and Implications

A thorough understanding of the solubility of this compound is crucial for its practical application:

-

In Drug Discovery: Early knowledge of solubility in pharmaceutically relevant solvents can guide formulation strategies. For instance, if the compound has low aqueous solubility but good solubility in organic co-solvents, this informs the development of amorphous solid dispersions or lipid-based formulations to enhance bioavailability.

-

In Process Chemistry: Solubility data as a function of temperature is essential for developing efficient crystallization processes for purification. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature, a high-yield crystallization can be designed.

-

In Agrochemicals: The solubility profile influences the formulation of pesticides and herbicides, affecting their stability, efficacy, and environmental fate.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, this guide provides the necessary theoretical foundation and a detailed experimental framework for researchers to determine this vital parameter. By understanding the interplay of intermolecular forces and applying a robust methodology such as the shake-flask method, scientists can generate the high-quality solubility data needed to advance their research and development efforts in pharmaceuticals, agrochemicals, and materials science.

References

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column.

- JoVE. (2023). Physical Properties of Carboxylic Acids.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- PubChem. (n.d.). This compound.

- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.

- ACS Organic & Inorganic Au. (n.d.). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent.

- PubMed. (2016). Microsolvation of Fluoromethane.

- Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds.

- Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?.

- Polish Journal of Environmental Studies. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED.

- ResearchGate. (n.d.). Effects of fluorine substitution on hydrogen bond interactions.

- Chemical Science. (2012). Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses.

- University of Canterbury. (2023). Solubility of Organic Compounds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. quora.com [quora.com]

- 3. Video: Physical Properties of Carboxylic Acids [jove.com]

- 4. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Melting Point Determination of 4-(Trifluoromethoxy)benzoic acid

This guide provides an in-depth exploration of the melting point of 4-(Trifluoromethoxy)benzoic acid (CAS No. 330-12-1), a critical physical property for its application in pharmaceutical, agrochemical, and materials science research.[1] Beyond presenting the empirical value, this document details the scientific principles and rigorous experimental protocols necessary for its accurate and reliable determination, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a substituted benzoic acid distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the para position of the benzene ring. This functional group imparts unique electronic properties and enhances the lipophilicity of the molecule, making it a valuable building block in the synthesis of novel bioactive compounds and advanced materials.[1] Accurate determination of its physical properties, such as the melting point, is a fundamental prerequisite for its identification, purity assessment, and quality control.

Reported Melting Point Range

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, the literature and supplier data consistently report a melting point within a narrow range.

| Source | Reported Melting Point Range (°C) | Purity |

| Chem-Impex[1] | 152 - 155 | ≥ 97% |

| Sigma-Aldrich[2] | 150 - 154 | 96% |

| ChemicalBook[3] | 150 - 154 | (Not specified) |

This congruence of data suggests a well-characterized melting behavior for this compound. However, the observed melting point is highly dependent on the purity of the sample and the methodology used for its determination.

The Science of Melting Point Determination

The melting point is a colligative property, meaning it is influenced by the presence of impurities. This phenomenon, known as melting point depression, is a cornerstone of purity analysis in organic chemistry.

The Principle of Melting Point Depression

A pure, crystalline substance typically melts over a very narrow temperature range, often less than 1°C. When impurities are present, they disrupt the uniform crystal lattice structure of the solid.[2][4] This disruption weakens the intermolecular forces holding the crystal together, meaning less thermal energy is required to break down the lattice and induce melting.[4] Consequently, the melting process begins at a lower temperature and occurs over a broader range compared to the pure substance.[2][5] The extent of both the depression and the broadening of the melting range is generally proportional to the amount of impurity present.[6]

Polymorphism

It is also critical to consider the possibility of polymorphism, where a compound can exist in multiple crystalline forms, each with a distinct melting point.[7][8] While no specific polymorphs of this compound are prominently reported in the initial search, studies on related benzoic acid derivatives have shown that polymorphism can significantly impact physical properties.[9][10] Therefore, variations in crystallization conditions could potentially lead to different solid forms with different melting points. A broad or unexpected melting range could, in some cases, indicate the presence of a mixture of polymorphs.

A Validated Protocol for Melting Point Determination

To ensure accuracy and reproducibility, the determination of the melting point of this compound should adhere to established international standards, such as those outlined by the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[1][11][12] The capillary method is the most widely accepted technique.[3][13]

Apparatus and Materials

-

Melting Point Apparatus: An electrically heated metal block or oil bath apparatus equipped with a calibrated thermometer or digital temperature sensor.

-

Capillary Tubes: Thin-walled glass tubes, sealed at one end, with dimensions conforming to pharmacopeial standards (e.g., 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness).[1][14]

-

Sample: this compound, finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to remove any residual solvent.[1]

-

Melting Point Reference Standards: Certified reference standards (e.g., from USP, WHO) with melting points bracketing the expected range of the sample (e.g., Vanillin, Acetanilide).[15][16]

Apparatus Calibration: A Self-Validating System

The trustworthiness of any melting point measurement hinges on the accurate calibration of the apparatus. This process ensures the temperature displayed by the instrument accurately reflects the true temperature of the sample.

Caption: Workflow for Melting Point Apparatus Calibration.

Calibration Protocol:

-

Select at least three certified reference standards whose melting points bracket the expected melting point of this compound (~153°C).

-

Following the standard procedure (Section 4.3), determine the melting point of each reference standard.

-

The apparatus is considered calibrated if the observed melting points fall within the certified tolerance limits for each standard.[1]

-

If a deviation is observed, the instrument's temperature scale must be recalibrated according to the manufacturer's instructions.

Step-by-Step Experimental Procedure

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. tutorchase.com [tutorchase.com]

- 3. store.astm.org [store.astm.org]

- 4. echemi.com [echemi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. mt.com [mt.com]

- 7. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00041A [pubs.rsc.org]

- 10. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. uspbpep.com [uspbpep.com]

- 12. scribd.com [scribd.com]

- 13. Appendix V A. Determination of Melting Point [drugfuture.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 16. guideline-sop.com [guideline-sop.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Trifluoromethoxy)benzoic Acid

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and materials science, 4-(Trifluoromethoxy)benzoic acid (TFMOBA) is a compound of significant interest, often utilized as a key building block in the synthesis of complex molecules. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethoxy (-OCF₃) group and the carboxylic acid (-COOH) moiety, dictate its reactivity and function. A definitive structural confirmation and purity assessment are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. Moving beyond a simple presentation of data, this document offers insights into the causal relationships between molecular structure and spectral features, details a robust experimental protocol, and provides a framework for confident spectral interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Spectral Features

The structure of this compound features a 1,4-disubstituted benzene ring. This substitution pattern imparts a high degree of symmetry to the molecule.

Caption: Molecular structure of this compound with IUPAC numbering.

Due to the plane of symmetry along the C1-C4 axis, we can predict the following:

-

¹H NMR: Two distinct signals for the aromatic protons. The protons at positions 2 and 6 (H2/H6) are chemically equivalent, as are the protons at positions 3 and 5 (H3/H5). A separate, typically broad signal is expected for the carboxylic acid proton.

-

¹³C NMR: Six distinct carbon signals. The pairs of carbons C2/C6 and C3/C5 are equivalent. The quaternary carbons C1, C4, the carboxylic carbon (C7), and the trifluoromethoxy carbon (C8) are all unique.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is characteristic of a para-substituted benzene ring, presenting a clean and interpretable pattern.

Expected Spectral Pattern: The aromatic region will display an AA'BB' system, which often simplifies to two distinct doublets if the coupling between them is resolved.

-

H2/H6 Protons: These protons are adjacent to the electron-withdrawing carboxylic acid group. Consequently, they are deshielded and will appear at a higher chemical shift (further downfield) compared to H3/H5.

-

H3/H5 Protons: These protons are adjacent to the electron-withdrawing trifluoromethoxy group and will appear downfield, but typically at a lower chemical shift than H2/H6.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[1] Its chemical shift is highly dependent on the solvent and concentration.[1]

Data Summary: ¹H NMR of this compound

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| COOH | Broad Singlet | 10 - 13 | N/A |

| H2, H6 | Doublet | ~8.1 - 8.2 | ~8 - 9 |

| H3, H5 | Doublet | ~7.3 - 7.4 | ~8 - 9 |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and spectrometer frequency. The values presented are typical expectations.

Expert Interpretation: The spectrum is expected to show two doublets in the aromatic region, each integrating to 2H. The downfield doublet corresponds to the protons ortho to the carboxylic acid group (H2, H6), while the upfield doublet corresponds to the protons ortho to the trifluoromethoxy group (H3, H5). The large coupling constant (~8-9 Hz) is characteristic of ortho-coupling between adjacent protons on a benzene ring. The broad singlet for the carboxylic acid proton, often found above 10 ppm, can be confirmed by a D₂O exchange experiment, where the signal disappears upon addition of a drop of deuterium oxide.[1]

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon environment.

Expected Chemical Shifts: The electronic effects of the substituents strongly influence the chemical shifts of the aromatic carbons.

-

Carboxylic Carbon (C7): This carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically in the 165-175 ppm range.[2]

-

Trifluoromethoxy Carbon (C8): The carbon of the -OCF₃ group is directly attached to three highly electronegative fluorine atoms. This results in a distinct quartet signal (due to ¹JCF coupling) around 120 ppm.

-

C4 (Carbon attached to -OCF₃): The trifluoromethoxy group has a strong inductive effect, deshielding the attached carbon (C4).

-

C1 (Carbon attached to -COOH): The ipso-carbon attached to the carboxylic acid group.

-

Aromatic CH Carbons (C2/C6 and C3/C5): These carbons will appear in the typical aromatic region of 115-135 ppm. The specific shifts are influenced by the combined electronic effects of both substituents.

Data Summary: ¹³C NMR of this compound

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

| C7 (COOH) | ~165 - 175 | Singlet |

| C4 (C-OCF₃) | ~150 - 155 | Quartet (small) |

| C1 (C-COOH) | ~130 - 135 | Singlet |

| C2, C6 | ~130 - 132 | Singlet |

| C3, C5 | ~120 - 122 | Singlet |

| C8 (OCF₃) | ~120 | Quartet (large) |

Note: Chemical shifts are referenced to TMS. The trifluoromethoxy group introduces C-F coupling, which can cause signals for C4 and C8 to appear as quartets.

Expert Interpretation: The spectrum will be anchored by the downfield carboxylic acid carbon signal. A key diagnostic feature is the quartet around 120 ppm with a large coupling constant, which is unequivocally assigned to the carbon of the -OCF₃ group. The carbon directly attached to this group (C4) will also be significantly deshielded and may appear as a small quartet due to two-bond C-F coupling. The remaining four aromatic carbon signals are assigned based on established substituent chemical shift effects. Symmetry dictates that C2 and C6, as well as C3 and C5, are equivalent, resulting in only two signals for the protonated aromatic carbons.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data requires a meticulous and standardized experimental approach. This protocol is designed to be a self-validating system, ensuring data integrity.

Part 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Analyte Weighing: Accurately weigh approximately 15-25 mg of this compound for ¹³C NMR (a subset of this can be used for ¹H). The higher concentration for ¹³C is to compensate for its low natural abundance.[3]

-

Solvent Selection & Addition: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual proton peak does not overlap with analyte signals. Add approximately 0.7 mL of the deuterated solvent to the sample vial.

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogenous solution is critical to avoid line broadening in the spectrum.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette to act as a filter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as needed.

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Temperature: 298 K (25 °C).

-

Spectral Width: ~16 ppm (to include the carboxylic acid proton).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for quantitative analysis.

-

Number of Scans (ns): 8 to 16 scans are usually adequate for a good signal-to-noise ratio (S/N).

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 to 2048 scans are often required to achieve a good S/N due to the low natural abundance of ¹³C.

Trustworthiness through Self-Validation:

-

Solvent Choice: Using an aprotic polar solvent like DMSO-d₆ prevents the exchange of the acidic proton with the solvent, allowing for its observation.

-

D₂O Exchange: The addition of D₂O serves as an internal validation for the -COOH proton signal. Its disappearance upon exchange is definitive proof of its assignment.

-

2D NMR: For unequivocal assignment, especially in more complex molecules, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate protons with their directly attached carbons and long-range coupled carbons, respectively.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. The characteristic AA'BB' pattern in the ¹H spectrum, the downfield carboxylic carbon, and the signature quartet of the -OCF₃ group in the ¹³C spectrum are key identifiers. By following a robust experimental protocol and understanding the underlying principles that govern chemical shifts and coupling constants, researchers can confidently utilize NMR spectroscopy to verify the identity, purity, and structure of this important chemical intermediate.

References

- Supporting Information for publications often contain detailed NMR data. While a specific paper for this compound was not found, general reporting standards are described in documents like those from Organic Letters. (2014).

- SpectraBase. (n.d.). This compound. Wiley. [Link]

- JoVE. (2024). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Mass Spectrum Analysis of 4-(Trifluoromethoxy)benzoic Acid: An In-depth Technical Guide

The search results from step 2 have provided some valuable information, but there are still gaps. I have found the electron ionization (EI) mass spectrum for 4-(trifluoromethoxy)benzoic acid from the NIST WebBook, which is a crucial piece of data. My searches also yielded general information on the mass spectrometry of aromatic carboxylic acids, including common fragmentation patterns like the loss of -OH and -COOH groups. I also found some literature on the fragmentation of compounds containing trifluoromethyl (-CF3) groups, which could be analogous to the trifluoromethoxy (-OCF3) group to some extent.

However, I am still lacking a specific electrospray ionization (ESI) mass spectrum for this compound. While I found articles discussing ESI of carboxylic acids in general, and the formation of adducts, I don't have specific data for the target molecule. This is a significant gap as ESI is a common and important technique.

Therefore, I need to adjust my plan to focus on interpreting the available EI data thoroughly and supplementing it with well-reasoned theoretical predictions for ESI, based on the general principles I've found. I will also need to be very clear in the final guide about what is experimental data versus what is a theoretical prediction.

Updated plan:

-

Meticulously analyze the electron ionization (EI) mass spectrum of this compound from the NIST database. I will identify the molecular ion peak, the base peak, and all significant fragment ions, recording their m/z values and relative intensities.

-

Propose detailed fragmentation pathways to explain the formation of each significant ion in the EI spectrum. I will use my knowledge of mass spectrometry principles and the information gathered on the fragmentation of aromatic carboxylic acids and fluorinated compounds to justify these pathways.

-

Create a Graphviz diagram to visually represent the proposed EI fragmentation pathways, clearly showing the structures of the parent ion and all major fragment ions, along with the neutral losses.

-

Based on the literature found on the ESI of aromatic carboxylic acids, I will predict the expected ions for this compound in both positive and negative ESI modes. This will include the deprotonated molecule [M-H]-, the protonated molecule [M+H]+, and potential adducts (e.g., with sodium, [M+Na]+). I will explain the rationale for these predictions.

-

Develop a generic experimental protocol for both GC-MS (for EI) and LC-MS (for ESI) analysis of an aromatic carboxylic acid like this compound. This will be based on standard laboratory practices. I will create a Graphviz diagram for the overall analytical workflow.

-

Structure the in-depth technical guide. It will start with an introduction to the compound and the importance of its mass spectral analysis. It will then have separate, detailed sections on the analysis of the EI mass spectrum and the theoretical predictions for the ESI mass spectrum. The guide will also include the experimental protocols and a summary table of all identified and predicted ions.

-

Write the complete guide, ensuring a clear distinction between experimental data and theoretical predictions. I will include in-text citations to the NIST database and the literature I've found on fragmentation principles. A comprehensive reference list with clickable URLs will be provided at the end. All formatting requirements, including tables and Graphviz diagrams, will be strictly followed.I have successfully analyzed the EI mass spectrum from the NIST WebBook and have a good understanding of the fragmentation of benzoic acid, which will serve as a basis for interpreting the fragmentation of this compound. I still lack a specific ESI-MS spectrum for the target molecule. However, I have gathered enough general information about the ESI of aromatic carboxylic acids to make reasonable predictions. I can now proceed with structuring and writing the in-depth technical guide. I will create the necessary visualizations and protocols as planned. No further searches are required.

Introduction

This compound (TFMOBA) is a notable organic compound, integral to the synthesis of advanced pharmaceutical agents and agrochemicals. Its unique trifluoromethoxy (-OCF3) substituent imparts distinct electronic properties and lipophilicity, influencing its biological activity and metabolic fate. A thorough understanding of its molecular structure and stability is paramount for its effective application and for regulatory purposes. Mass spectrometry stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of such molecules.

This comprehensive technical guide provides an in-depth analysis of the mass spectrometric behavior of this compound. We will delve into the fragmentation patterns observed under electron ionization (EI) and provide expert predictions for its behavior under electrospray ionization (ESI). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex organic molecules.

Experimental Protocols

The following protocols outline standard procedures for the mass spectrometric analysis of this compound.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

-

Working Solution for GC-MS (EI): Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

-

Working Solution for LC-MS (ESI): Further dilute the stock solution with the mobile phase to be used for the analysis to a final concentration of 1-10 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Electrospray Ionization (ESI)

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Ionization Source: Electrospray Ionization (ESI), in both positive and negative ion modes.

-

Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Analytical Workflow Overview

Electron Ionization (EI) Mass Spectrum Analysis

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a clear fingerprint of its structure. The data presented here is based on the spectrum available in the NIST WebBook.[1][2]

Key Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Neutral Loss | Relative Intensity (%) |

| 206 | [C8H5F3O3]•+ (Molecular Ion) | - | 65 |

| 189 | [C8H4F3O2]+ | •OH | 100 (Base Peak) |

| 161 | [C7H4F3O]+ | •COOH | 30 |

| 133 | [C6H4F2O]+ | CO from m/z 161 | 15 |

| 113 | [C6H4FO]+ | HF from m/z 133 | 10 |

| 83 | [C5H4F]+ | CO from m/z 113 | 25 |

Fragmentation Pathways

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion at m/z 206. The subsequent fragmentation is dominated by cleavages characteristic of aromatic carboxylic acids.

-

Formation of the Base Peak (m/z 189): The most prominent fragmentation pathway is the loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group.[3] This results in the formation of a stable acylium ion at m/z 189, which is the base peak in the spectrum.

-

Loss of the Carboxyl Group (m/z 161): Another characteristic fragmentation of benzoic acids is the loss of the entire carboxyl group as a radical (•COOH, 45 Da), leading to the ion at m/z 161.[3]

-

Subsequent Fragmentations: The fragment ion at m/z 161 can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da) to form the ion at m/z 133. Subsequent losses of HF and CO can lead to the smaller fragment ions observed in the spectrum.

Electrospray Ionization (ESI) Mass Spectrum: A Predictive Analysis

Negative Ion Mode ESI (-)

In negative ion mode, carboxylic acids readily deprotonate to form the carboxylate anion, [M-H]⁻. This is expected to be the most abundant ion for this compound.

-

Expected Primary Ion: [M-H]⁻ at m/z 205.

-

Potential Adducts: In the presence of acetate or formate in the mobile phase, adducts such as [M+CH3COO]⁻ or [M+HCOO]⁻ may be observed.

-

In-source Fragmentation: At higher cone voltages, in-source collision-induced dissociation (CID) can occur. The most likely fragmentation of the [M-H]⁻ ion would be the loss of carbon dioxide (CO2, 44 Da) to yield a fragment at m/z 161.

Positive Ion Mode ESI (+)

While less common for acidic compounds, protonation can occur in positive ion mode, especially in the presence of a strong acid in the mobile phase.

-

Expected Primary Ion: [M+H]⁺ at m/z 207.

-

Potential Adducts: The formation of adducts with sodium ([M+Na]⁺ at m/z 229) or potassium ([M+K]⁺ at m/z 245) is also highly probable, as these cations are often present as trace impurities.

-

In-source Fragmentation: The protonated molecule is likely to be less stable than the deprotonated form. A common fragmentation pathway for protonated benzoic acids is the loss of a water molecule (H2O, 18 Da), which would result in a fragment at m/z 189.[4][5]

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. Under electron ionization, the molecule undergoes predictable fragmentation, with the loss of the hydroxyl and carboxyl groups being the dominant pathways. While experimental electrospray ionization data is not presented here, a sound prediction of its behavior can be made based on the known ionization patterns of aromatic carboxylic acids. This guide provides a solid foundation for the identification and characterization of this important molecule in various scientific and industrial applications.

References

- Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.

- ResearchGate. Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene.

- NIST WebBook. This compound.

- Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.

- Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds.

- INIS-IAEA. Mass spectrometric study on the fragmentation of anisole.

- NIST WebBook. 4-(Trifluoromethyl)benzoic acid, 2-methyloct-5-yn-4-yl ester.

- NIST WebBook. This compound.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. geo.fu-berlin.de [geo.fu-berlin.de]

An In-Depth Technical Guide to the Infrared Spectrum of 4-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties imparted by the trifluoromethoxy group. This electron-withdrawing substituent significantly influences the acidity of the carboxylic acid and the overall reactivity of the molecule. Accurate and unambiguous characterization of this compound is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for its structural elucidation and quality control.

This guide provides a comprehensive analysis of the infrared spectrum of this compound. We will delve into the theoretical underpinnings of its vibrational modes, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer a thorough interpretation of the key absorption bands. This document is intended to be a practical resource for scientists, enabling them to confidently identify and characterize this important chemical entity.

Theoretical Framework: Expected Vibrational Modes

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the carboxylic acid, the trifluoromethoxy group, and the para-substituted benzene ring. Understanding the expected absorption ranges for these groups is the foundation of spectral interpretation.

-

Carboxylic Acid Group (-COOH): The carboxylic acid functionality gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state. This has a profound effect on the vibrational frequencies.

-

O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1] This broadness is a direct consequence of the hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated between 1710 and 1680 cm⁻¹. The conjugation with the aromatic ring tends to lower this frequency compared to saturated carboxylic acids.[2]

-

C-O Stretch and O-H Bend: The spectrum will also contain bands arising from the C-O stretching and O-H in-plane bending, often coupled, in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. An out-of-plane O-H bend is also expected around 950-910 cm⁻¹.[1]

-

-

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group has several strong, characteristic absorptions.

-

C-F Stretches: The C-F stretching vibrations in the CF₃ group are typically very strong and appear in the region of 1250-1050 cm⁻¹.

-

C-O Stretch: The stretching of the C-O bond adjacent to the fluorinated group will also contribute to the spectrum.

-

-

Para-Substituted Benzene Ring: The aromatic ring will exhibit several characteristic vibrations.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

C=C Stretches: Aromatic ring C=C stretching vibrations will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 850-800 cm⁻¹ range.

-

Experimental Protocol: Acquiring the IR Spectrum

This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound using the KBr pellet method.

Materials and Equipment:

-

This compound (solid)

-